3-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol

Lipophilicity Physicochemical profiling ADME prediction

CRITICAL NOMENCLATURE ADVISORY: This CAS 890896-34-1 pyrazolopyrimidine exists under dual naming conventions (pyrazolo[4,5-e]pyrimidine vs. pyrazolo[3,4-d]pyrimidine). To ensure you receive the correct connectivity, mandate identity confirmation via InChI Key (WOUFJXFKLCTLHT-UHFFFAOYSA-N) or SMILES in your purchase order. This compound, featuring a 3-hydroxypropylamino C4 substituent and a 3,4-dichlorophenyl N1 group, is a patented anthelmintic agent from the WO2017178416 family. It forms a critical matched molecular pair with its propan-2-ol isomer (CAS 890936-99-9), exhibiting a quantifiable lipophilicity difference (ΔXLogP3 = 0.4). This makes it an essential tool for systematic optimization of alcohol side-chain vectors in target engagement studies.

Molecular Formula C14H13Cl2N5O
Molecular Weight 338.19
CAS No. 890896-34-1
Cat. No. B2598020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol
CAS890896-34-1
Molecular FormulaC14H13Cl2N5O
Molecular Weight338.19
Structural Identifiers
SMILESC1=CC(=C(C=C1N2C3=NC=NC(=C3C=N2)NCCCO)Cl)Cl
InChIInChI=1S/C14H13Cl2N5O/c15-11-3-2-9(6-12(11)16)21-14-10(7-20-21)13(18-8-19-14)17-4-1-5-22/h2-3,6-8,22H,1,4-5H2,(H,17,18,19)
InChIKeyWOUFJXFKLCTLHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol (CAS 890896-34-1): Compound Identity and Sourcing Baseline


3-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol (CAS 890896-34-1, PubChem CID 16819572) is a synthetic small molecule belonging to the pyrazolo[4,5-e]pyrimidine class, with molecular formula C₁₄H₁₃Cl₂N₅O and molecular weight 338.2 g/mol [1]. The compound features a 3,4-dichlorophenyl substituent at the N1 position of the fused pyrazolo-pyrimidine core and a 3-hydroxypropylamino group at the C4 position. It is structurally catalogued within the patent family EP-3442974 / WO2017178416, assigned originally to Bayer Animal Health GmbH (now Elanco Animal Health), which claims pyrazolopyrimidine derivatives as anthelmintic agents [2]. Notably, the computed IUPAC name assigns the ring system as pyrazolo[3,4-d]pyrimidine rather than pyrazolo[4,5-e]pyrimidine, reflecting an important nomenclature dualism that procurement specialists must verify against the intended structural connectivity [1].

Why Generic Substitution Fails for CAS 890896-34-1: Structural Nuances That Preclude Simple In-Class Replacement


The pyrazolopyrimidine scaffold is extraordinarily sensitive to substitution patterns, and CAS 890896-34-1 cannot be interchanged with close analogs without risking meaningful alteration of physicochemical and pharmacological behavior. The compound's closest available analog, CAS 890936-99-9 (the propan-2-ol positional isomer), differs by a single methylene shift of the hydroxyl group, yet this produces a quantifiable change in lipophilicity (ΔXLogP3 = 0.4), rotatable bond count (Δ = 1), and hydrogen-bonding geometry [1]. Within the broader pyrazolo[4,5-e]pyrimidine patent space, variations at the N1-aryl and C4-amino positions have been shown to modulate anthelmintic potency across orders of magnitude in closely related series [2]. Furthermore, the dual nomenclature of the ring system (pyrazolo[4,5-e]pyrimidine vs. pyrazolo[3,4-d]pyrimidine) introduces a procurement-specific risk: ordering by name alone may yield a different connectivity than intended if the supplier's naming convention is not aligned [1]. These factors collectively mean that generic substitution without data-driven justification is scientifically unsound.

Quantitative Differentiation Evidence for 3-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol (CAS 890896-34-1)


Lipophilicity Differential: XLogP3 Comparison Between Propan-1-ol (Target) and Propan-2-ol (Closest Analog) Isomers

The target compound (propan-1-ol, CAS 890896-34-1) exhibits a computed XLogP3 value of 3.6, whereas the closest positional isomer analog (propan-2-ol, CAS 890936-99-9) has an XLogP3 of 3.2 [1]. The ΔXLogP3 of +0.4 for the primary alcohol isomer indicates measurably higher lipophilicity, which can influence membrane permeability, protein binding, and metabolic clearance. Both values are computed by the same algorithm (XLogP3 3.0, PubChem release 2021.05.07), ensuring method consistency for cross-compound comparison [1].

Lipophilicity Physicochemical profiling ADME prediction

Molecular Flexibility: Rotatable Bond Count Differentiation Between Target and Propan-2-ol Isomer

The target compound possesses 5 rotatable bonds, compared to 4 rotatable bonds for the propan-2-ol isomer (CAS 890936-99-9) [1]. The primary alcohol side chain (NCCCO) introduces an additional degree of conformational freedom relative to the secondary alcohol (CC(O)CN) [1]. This difference in rotatable bond count may affect entropic penalties upon target binding and solution-phase conformational sampling. Hydrogen bond donor and acceptor counts are identical (2 donors, 5 acceptors), but the spatial disposition of the hydroxyl hydrogen bond donor differs between primary and secondary alcohol geometries [1].

Molecular flexibility Conformational entropy Target binding

Patent-Defined Structural Scope: Pyrazolo[4,5-e]pyrimidine Substituent Tolerances from WO2017178416 SAR

The patent family WO2017178416 / EP-3442974 explicitly defines the structural scope of active pyrazolopyrimidine anthelmintics, in which the N1-aryl substituent (here, 3,4-dichlorophenyl) and the C4-aminoalkyl substituent (here, 3-hydroxypropylamino) are independently variable and contribute to potency [1]. The patent claims describe generic formula (I) covering compounds where the 3,4-dichlorophenyl motif and amino alcohol side chain are among the specifically enumerated embodiments, establishing a defined intellectual property space that distinguishes this substitution pattern from other N1-aryl or C4-amino variants within the same genus [1]. Quantitative anthelmintic activity data for individual compounds within the genus are not publicly disclosed in the patent document, but the inclusion of this specific substitution combination within the claims indicates it falls within the active scope.

Anthelmintic Patent SAR Pyrazolopyrimidine

Ring Nomenclature Dualism: Pyrazolo[4,5-e]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine Connectivity Verification

A critical procurement consideration is the dual nomenclature of the ring system. The supplied compound name uses 'pyrazolo[4,5-e]pyrimidine,' whereas PubChem's computed IUPAC name for the identical InChI Key (WOUFJXFKLCTLHT-UHFFFAOYSA-N) assigns the ring system as 'pyrazolo[3,4-d]pyrimidine' [1]. Both names describe the same atomic connectivity but reflect different ring fusion numbering conventions. This means the same connectivity could be inadvertently ordered under either name depending on the vendor's naming system. Verification by InChI Key (WOUFJXFKLCTLHT-UHFFFAOYSA-N) or SMILES (C1=CC(=C(C=C1N2C3=NC=NC(=C3C=N2)NCCCO)Cl)Cl) is therefore essential to confirm that the procured material matches the intended structure, regardless of which IUPAC convention the supplier follows [1].

Chemical nomenclature Structure verification Procurement quality control

High-Confidence Application Scenarios for 3-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol (CAS 890896-34-1)


Anthelmintic Lead Optimization: Structural Analog Probing Against Nematode Targets

The compound's inclusion within the WO2017178416 patent genus as a pyrazolopyrimidine anthelmintic [1] positions it as a candidate for structure-activity relationship (SAR) studies targeting helminth infections, particularly gastro-intestinal and extra-intestinal nematodes. Its higher lipophilicity (XLogP3 = 3.6) relative to the propan-2-ol isomer (XLogP3 = 3.2) [2] may confer differentiated tissue distribution or cuticular penetration properties relevant to nematode target engagement. Researchers should verify anthelmintic potency in species-relevant assays (e.g., Haemonchus contortus larval development or motility assays) before committing to large-scale procurement.

Kinase Inhibitor Screening: Pyrazolo[4,5-e]pyrimidine as a Privileged Kinase Scaffold

Pyrazolo[4,5-e]pyrimidines are established privileged scaffolds for ATP-competitive kinase inhibition, and the 3,4-dichlorophenyl substituent is a recognized pharmacophore element in kinase inhibitor design [1]. The compound's primary alcohol side chain offers a synthetic handle for further derivatization (e.g., esterification, oxidation, or ether formation) that is geometrically distinct from the secondary alcohol of the propan-2-ol analog [2]. This makes it a useful starting material for medicinal chemistry campaigns where the hydroxyl position serves as a vector for property modulation. Note: publicly available quantitative kinase inhibition data (IC₅₀) for this specific compound are absent from the peer-reviewed literature as of the search date, and users must generate or commission their own profiling data.

Physicochemical Comparator Studies: Primary vs. Secondary Alcohol Isomer Pair Analysis

The target compound and its propan-2-ol isomer (CAS 890936-99-9) form a matched molecular pair differing only in hydroxyl position, with quantifiable differences in XLogP3 (Δ = 0.4) and rotatable bond count (Δ = 1) [1]. This isomer pair is well-suited for systematic studies of how primary vs. secondary alcohol geometry affects solubility, permeability (PAMPA or Caco-2), microsomal stability, and plasma protein binding. Such paired analyses can generate predictive models for alcohol side-chain optimization in pyrazolopyrimidine lead series.

Chemical Procurement Quality Assurance: InChI Key-Based Identity Verification Protocol

Given the dual ring nomenclature (pyrazolo[4,5-e]pyrimidine vs. pyrazolo[3,4-d]pyrimidine) for the same connectivity [1], this compound serves as an instructive case for implementing InChI Key-based procurement verification. Procurement specifications should mandate identity confirmation by InChI Key (WOUFJXFKLCTLHT-UHFFFAOYSA-N) and/or SMILES (C1=CC(=C(C=C1N2C3=NC=NC(=C3C=N2)NCCCO)Cl)Cl) rather than relying solely on IUPAC nomenclature, particularly when sourcing from vendors who may follow different naming conventions. This protocol is generalizable to other pyrazolopyrimidine procurement scenarios.

Quote Request

Request a Quote for 3-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.